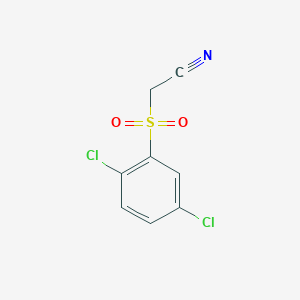

2-(2,5-Dichlorobenzenesulfonyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

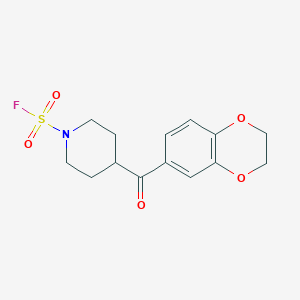

2-(2,5-Dichlorobenzenesulfonyl)acetonitrile is a chemical compound with the molecular formula C8H5Cl2NO2S and a molecular weight of 250.09 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Enhancing L-rhamnopyranosylation Reactions

Research by Crich and Patel (2006) demonstrated the use of acetonitrile in increasing the beta-selectivity of L-rhamnopyranosylation reactions, highlighting its role in complex organic synthesis processes. The study underscores acetonitrile's effectiveness as a solvent in promoting specific reaction outcomes, which is crucial for the synthesis of complex sugar molecules (Crich & Patel, 2006).

Formation of Molecular Capsules

Shivanyuk et al. (2003) explored the formation of molecular capsules through the crystallization of pyrrogallolarenes in aqueous acetonitrile, demonstrating the solvent's role in facilitating hydrogen-bonded assemblies. This research has implications for the development of new materials and molecular recognition systems (Shivanyuk et al., 2003).

Catalytic Reactions and Synthesis

Wei, Siruta, and Li (2002) developed a non-oxidative catalytic diamination reaction using acetonitrile, paving the way for the synthesis of novel imidazoline derivatives. This work highlights acetonitrile's utility in catalysis and the synthesis of nitrogen-containing compounds (Wei, Siruta, & Li, 2002).

Electrophoretic and Chromatographic Applications

Vaher, Koel, and Kaljurand (2002) investigated the use of acetonitrile as a medium for nonaqueous capillary electrophoresis, demonstrating its effectiveness in extending the application range of capillary electrophoresis to more hydrophobic species. This study indicates acetonitrile's role in analytical techniques, particularly in the separation of complex mixtures (Vaher, Koel, & Kaljurand, 2002).

Advanced Material Synthesis

Jeon, Yang, Lee, and Im (2010) utilized acetonitrile in the synthesis of unsubstituted polythiophene with high electrical conductivity, demonstrating the solvent's importance in the production of conductive polymers and potentially influencing the development of electronic materials (Jeon, Yang, Lee, & Im, 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJNWLRPOROPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)

![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)